1-Methyl-3-propylimidazolium tetrafluoroborate
Overview
Description
1-Methyl-3-propylimidazolium tetrafluoroborate is an ionic liquid with the molecular formula C7H13BF4N2 and a molecular weight of 212. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents . It is commonly used in various scientific and industrial applications due to these properties.
Preparation Methods
1-Methyl-3-propylimidazolium tetrafluoroborate can be synthesized through a two-step process. The first step involves the reaction of imidazole with propyl bromide to form 1-methyl-3-propylimidazole. In the second step, 1-methyl-3-propylimidazole is reacted with tetrafluoroboric acid to yield this compound . The reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in achieving higher yields and purity levels.
Chemical Reactions Analysis
1-Methyl-3-propylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, where nucleophiles replace one of the substituents on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce various substituted imidazolium compounds.
Scientific Research Applications
1-Methyl-3-propylimidazolium tetrafluoroborate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methyl-3-propylimidazolium tetrafluoroborate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium cation can interact with various substrates, stabilizing transition states and facilitating chemical reactions . The tetrafluoroborate anion contributes to the overall stability and solubility of the compound in different solvents .
Comparison with Similar Compounds
1-Methyl-3-propylimidazolium tetrafluoroborate can be compared with other similar compounds, such as:
1-Ethyl-3-methylimidazolium tetrafluoroborate: This compound has a similar structure but with an ethyl group instead of a propyl group.
1-Benzyl-3-methylimidazolium tetrafluoroborate: This compound contains a benzyl group and is used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of thermal stability, solubility, and ionic conductivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.BF4/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)5/h5-7H,3-4H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTQQJUVYZPNRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCN1C=C[N+](=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049251 | |
Record name | 1-Methyl-3-propylimidazolium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244193-48-4 | |
Record name | 1-Methyl-3-propylimidazolium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-3-propylimidazolium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How did the researchers validate the accuracy of the H,H-NOESY NMR data?
A2: To ensure the reliability of their experimental data, the researchers compared the hydrogen-hydrogen distances derived from the H,H-NOESY experiments with those obtained from theoretical calculations []. They employed both Hartree-Fock (HF) and density functional theory (B3LYP) methods using a 6311 + G(2d,p) basis set to calculate the gas-phase ab initio molecular structures of 1-methyl-3-propylimidazolium tetrafluoroborate. The close agreement observed between the experimentally derived distances (at short mixing times) and those from theoretical calculations provided confidence in the accuracy of the NMR data.
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